N-(2,4-dimethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
This compound features a 1,2,4-triazolo[4,3-b]pyridazine core, a bicyclic heterocycle known for its pharmacological and agrochemical relevance. Key structural attributes include:
- A 3-oxo group at position 3 of the pyridazine ring.
- An N-(2,4-dimethylphenyl)acetamide side chain at position 2, which may influence target binding specificity.
Characterization via $ ^1H $ NMR, IR, and mass spectrometry would confirm its structure, as seen in similar triazolo-pyridazine derivatives .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-11(2)26-17-8-7-15-20-22(18(25)23(15)21-17)10-16(24)19-14-6-5-12(3)9-13(14)4/h5-9,11H,10H2,1-4H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOXLJPFRURFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the triazolopyridazine ring.
Introduction of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced via nucleophilic substitution reactions using suitable alkylating agents.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is typically introduced through electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a triazole ring exhibit promising anticancer properties. N-(2,4-dimethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide has been studied for its potential to inhibit tumor growth and induce apoptosis in various cancer cell lines. The presence of the triazole moiety enhances its interaction with biological targets involved in cancer progression.
Antimicrobial Properties
The compound has shown activity against a range of bacterial strains. Its structure suggests that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. Studies have documented its effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
This compound has been evaluated for anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier allows it to potentially mitigate neurodegenerative processes associated with conditions like Alzheimer's disease.
Enzyme Inhibition
The compound is believed to exert its effects through the inhibition of specific enzymes involved in tumor metabolism and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes or other targets related to inflammatory responses.
Interaction with Receptors
This compound may interact with various receptors in the body that mediate pain and inflammation signals.
Anticancer Studies
A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor size in murine models of breast cancer when administered at specific dosages over a defined period. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Antimicrobial Efficacy
In vitro studies have shown that this compound exhibits minimum inhibitory concentrations (MIC) comparable to standard antibiotics against resistant bacterial strains.
Neuroprotective Research
A recent investigation highlighted the neuroprotective effects of this compound in a rat model of ischemia-reperfusion injury. The results indicated a reduction in neurological deficits and improved outcomes associated with oxidative stress markers.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Triazolo[4,3-b]pyridazine Family
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects :
- The propan-2-ylsulfanyl group in the target compound increases lipophilicity compared to the sulfanyl or oxy groups in analogs . This could enhance bioavailability in biological systems.
- The 2,4-dimethylphenyl acetamide moiety may reduce metabolic degradation compared to 4-acetamidophenyl () or 4-methoxyphenyl () groups, which are more polar .
Comparison with Heterocyclic Agrochemicals
Table 2: Functional Heterocycles in Agrochemicals
Key Observations:
Research Findings and Implications
- Synthetic Feasibility : Methods from (cesium carbonate/DMF-mediated coupling) and (thiol-ether formation) support scalable synthesis routes for the target compound .
- Biological Activity : While direct data are absent, the 4-chlorophenyl analog () demonstrates antimicrobial activity, suggesting the target’s isopropylthio and dimethylphenyl groups could be optimized for similar or enhanced effects .
- Safety Considerations : The ethanamine derivative () highlights the importance of substituent choice in toxicity profiles; the target’s acetamide group may offer safer handling compared to reactive amines .
Biological Activity
N-(2,4-dimethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities. The presence of the dimethylphenyl group and the propan-2-ylsulfanyl substituent contribute to its unique chemical properties. The molecular formula of the compound is .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study highlighted that the antioxidant activity of synthesized triazoles was evaluated using various in vitro assays. The results showed that these compounds could effectively scavenge free radicals and reduce oxidative stress markers in cellular models .
Anticancer Potential
The anticancer potential of triazole derivatives has been extensively studied. In particular, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that triazole-containing compounds exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin in multiple cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. Compounds with structural similarities to the target compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Several studies have indicated that triazole derivatives possess anti-inflammatory properties. The modulation of inflammatory cytokines and enzymes involved in inflammatory pathways has been observed in cellular assays using related compounds. This suggests that this compound may also contribute to reducing inflammation in various biological contexts .
Study 1: Antioxidant Evaluation
A recent study synthesized several triazole derivatives and assessed their antioxidant activity using the DPPH radical scavenging assay. The results indicated that certain derivatives exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid. This highlights the potential of this compound as a candidate for developing antioxidant therapies .
Study 2: Anticancer Activity
In vitro studies on a series of triazole derivatives demonstrated their ability to induce apoptosis in cancer cells. Specifically, one derivative showed an IC50 value of 15 µM against A431 cells (human epidermoid carcinoma), significantly lower than that of cisplatin (IC50 = 25 µM). These findings suggest that compounds like this compound could be explored further for anticancer applications .
Q & A
How can researchers optimize the synthetic route for this compound while minimizing side reactions?
Methodological Answer:
To optimize synthesis, employ statistical experimental design (e.g., factorial design or response surface methodology) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, evidence from similar triazolopyridazine derivatives highlights the importance of controlling sulfanyl group introduction (e.g., propan-2-ylsulfanyl) to avoid undesired thiol oxidation or disulfide formation . Quantum chemical calculations (e.g., DFT) can predict intermediate stability and transition states, enabling targeted optimization of reaction steps .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Methodological Answer:
- 2D NMR (HSQC, HMBC): Resolves aromatic proton coupling patterns and confirms substituent positions on the triazolopyridazine core.
- High-resolution mass spectrometry (HRMS): Validates molecular formula and detects isotopic patterns for sulfur-containing moieties (e.g., propan-2-ylsulfanyl) .
- X-ray crystallography: Provides unambiguous confirmation of stereochemistry and hydrogen-bonding interactions in the acetamide side chain .
How can computational modeling guide the analysis of this compound’s reactivity in biological systems?
Methodological Answer:
- Molecular docking: Predict binding affinities to target enzymes (e.g., kinases or oxidoreductases) by simulating interactions between the triazolopyridazine scaffold and active-site residues.
- MD simulations: Assess stability of ligand-protein complexes under physiological conditions .
- ADMET prediction tools: Evaluate pharmacokinetic properties (e.g., solubility, CYP450 metabolism) to prioritize in vitro assays .
What strategies are effective for reconciling contradictory data in biological activity studies?
Methodological Answer:
- Dose-response curve normalization: Account for batch-to-batch variability in compound purity by standardizing activity metrics (e.g., IC50) across independent assays .
- Orthogonal assay validation: Confirm results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Meta-analysis: Apply statistical frameworks to aggregate data from multiple studies, identifying outliers through funnel plots or sensitivity analyses .
How can researchers design experiments to elucidate the role of the propan-2-ylsulfanyl moiety in modulating activity?
Methodological Answer:
- Isosteric replacement: Synthesize analogs substituting sulfur with oxygen (sulfoxide) or selenium to assess electronic and steric effects on bioactivity .
- Kinetic isotope effects (KIE): Use deuterated propan-2-ylsulfanyl groups to probe rate-limiting steps in enzymatic interactions .
- SAR studies: Correlate substituent electronegativity (Hammett σ values) with activity trends to identify critical electronic parameters .
What methodologies are recommended for analyzing degradation products under physiological conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic (ICH Q1B) conditions.
- LC-MS/MS with isotopic labeling: Track degradation pathways by spiking stable isotopes (e.g., ¹³C-acetamide) to distinguish artifacts from true metabolites .
- Quantum mechanical calculations: Predict degradation hotspots (e.g., labile ester or amide bonds) using Fukui indices or bond dissociation energies .
How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvent systems: Use DMSO-water gradients (<1% DMSO) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Nanoformulation: Develop liposomal or polymeric nanoparticles to improve bioavailability while maintaining compound integrity .
- pH-solubility profiling: Measure solubility across physiological pH ranges (1–8) to identify optimal buffer conditions for assays .
What advanced techniques validate the compound’s selectivity against off-target receptors?
Methodological Answer:
- Chemoproteomics: Use activity-based protein profiling (ABPP) with clickable probes to map off-target interactions in cell lysates .
- Cryo-EM: Resolve high-resolution structures of the compound bound to unintended targets (e.g., GPCRs) to guide structural refinements .
- Machine learning models: Train classifiers on known selective vs. non-selective compounds to predict and mitigate off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
